3-amino-N-[2-(propylsulfanyl)phenyl]-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
3-amino-N-(2-propylsulfanylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS2/c1-2-13-28-18-6-4-3-5-17(18)25-21(27)20-19(23)15-7-8-16(26-22(15)29-20)14-9-11-24-12-10-14/h3-12H,2,13,23H2,1H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMKHNUNNAQUSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
S-Alkylation and Cyclization
Ethyl thioglycolate reacts with 2-chloro-6-(4-pyridinyl)nicotinonitrile under basic conditions (KOH or EtN) to form a thioether intermediate. Subsequent cyclization in aqueous ethanol generates the ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate core.
Example Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| S-Alkylation | Ethyl thioglycolate, KOH, EtOH, 0–25°C | 75% |
| Cyclization | Aqueous KOH, reflux, 1–2 h | 82% |
Carboxamide Functionalization
The N-[2-(propylsulfanyl)phenyl]carboxamide group is introduced via amide coupling of the hydrolyzed carboxylic acid with 2-(propylsulfanyl)aniline.
Hydrolysis and Amidation
-
Ester Hydrolysis : Ethyl ester intermediates are saponified using 4 M NaOH in EtOH/HO (1:1) at 70°C for 3 h (yield: 89–94%).
-
HATU-Mediated Coupling :
Side Reaction Mitigation :
-
The propylsulfanyl group is prone to oxidation; reactions are conducted under N with rigorous exclusion of moisture.
Alternative Synthetic Routes
Oxidative Dimerization
Hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides in dioxane/EtOH yields dimeric products. Though irrelevant for monomeric targets, this underscores the reactivity of the amino group.
Characterization and Validation
Spectroscopic Data
Purity Optimization
-
Flash Chromatography : Silica gel, petroleum ether/EtOAc (3:1 → 1:1)
Challenges and Limitations
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyridinyl ring, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Structural Characteristics
The compound features a thieno[2,3-b]pyridine core, which is known for its ability to interact with various biological targets. The presence of an amino group and a pyridine moiety enhances its potential as a pharmacophore.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in oncology and neurology:
- Anti-Cancer Activity : Research indicates that thieno[2,3-b]pyridine derivatives exhibit significant anti-proliferative effects against various cancer cell lines. For instance, studies have shown that modifications in the structure can enhance the inhibitory effects on colorectal and breast cancer cell lines (HCT116 and MDA-MB-231) .
- Neuroprotective Effects : The compound's ability to modulate glial activation suggests potential applications in treating neurodegenerative diseases. By selectively inhibiting pro-inflammatory cytokines without affecting beneficial glial functions, it may serve as a therapeutic agent for conditions like Alzheimer's disease .
Biological Research
The compound is utilized in biological studies to explore its interactions with cellular pathways:
- Mechanism of Action Studies : Thieno[2,3-b]pyridines have been shown to interact with specific receptors and enzymes, influencing various signaling pathways. Understanding these interactions can lead to the development of targeted therapies for diseases involving dysregulated signaling .
Structure-Activity Relationship (SAR) Studies
Research has focused on elucidating the structure-activity relationships of thieno[2,3-b]pyridine derivatives:
- Optimization of Biological Activity : By systematically modifying functional groups on the thieno[2,3-b]pyridine scaffold, researchers aim to enhance efficacy and selectivity against specific biological targets. This approach has led to the identification of more potent analogs with improved therapeutic profiles .
Table 1: Summary of Biological Activities
| Study Reference | Cell Line | IC50 (µM) | Activity Description |
|---|---|---|---|
| HCT116 | <0.1 | Significant anti-proliferative effect | |
| MDA-MB-231 | <0.1 | High inhibition rate | |
| Neuroinflammatory | N/A | Selective inhibition of IL-1 beta |
Notable Research Findings
- Anti-Proliferative Effects : In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation by over 85%, indicating strong potential for further development as anti-cancer agents .
- Neuroinflammation Modulation : The compound's ability to suppress glial activation highlights its relevance in neuroinflammatory conditions, suggesting avenues for therapeutic intervention in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 3-amino-N-[2-(propylsulfanyl)phenyl]-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound likely binds to bacterial enzymes or cell membranes, disrupting their function and leading to the inhibition of microbial growth . The exact molecular pathways and targets are still under investigation, but its antimicrobial properties are well-documented .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The target compound differs from analogs in key structural aspects (Table 1):
Table 1: Substituent Comparison
Key Differentiators of the Target Compound
Absence of CF₃ at Position 4 : Reduces electron-withdrawing effects, possibly improving solubility but altering binding kinetics.
4-Pyridinyl at Position 6 : Contrasts with thiophene or phenyl groups in analogs, offering distinct electronic and steric properties for target recognition.
Biological Activity
3-amino-N-[2-(propylsulfanyl)phenyl]-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide is a compound of significant interest due to its potential therapeutic applications, particularly in oncology and inflammatory diseases. This article reviews its biological activity, focusing on its mechanisms of action, cytotoxicity against various cancer cell lines, and its potential as a therapeutic agent.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 302.41 g/mol. The structure features a thieno[2,3-b]pyridine core, which is known for its biological activity in various pharmacological contexts.
Research indicates that compounds within the thieno[2,3-b]pyridine class may exert their effects through the inhibition of specific kinases involved in cancer progression and inflammation. Notably, these compounds have been shown to inhibit the IκB kinase (IKK) complex, which plays a crucial role in the NF-κB signaling pathway. This pathway is involved in the regulation of pro-inflammatory and anti-apoptotic genes, making it a target for therapeutic intervention in autoimmune and inflammatory diseases as well as cancer .
Cytotoxicity Studies
A series of studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings from recent research:
Case Studies
- Breast Cancer : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against MCF-7 and MDA-MB-231 cell lines. The compound's ability to induce apoptosis was linked to its action on the NF-κB pathway, which is often dysregulated in breast cancer cells .
- Colorectal Cancer : A thymidine incorporation assay revealed that several analogues of thieno[2,3-b]pyridine significantly inhibited HCT116 cell growth by over 85%, indicating strong anti-proliferative properties that warrant further investigation into their mechanisms and potential clinical applications .
Research Findings
Recent literature highlights the following key findings regarding the biological activity of this compound:
- Anti-Proliferative Activity : The compound was found to inhibit cell proliferation effectively across multiple cancer types, suggesting broad-spectrum anticancer properties.
- Selectivity : The compound demonstrated selective toxicity towards cancer cells compared to normal cells, indicating potential for therapeutic use with reduced side effects.
- Mechanistic Insights : Studies suggest that its mechanism involves modulation of apoptosis pathways and cell cycle regulation, particularly through interactions with NF-κB signaling components.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
